molecular formula C20H24N2OS2 B2526278 2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326926-38-8

2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2526278
CAS No.: 1326926-38-8
M. Wt: 372.55
InChI Key: QKFFTIUITPJLBX-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The compound features a 3-pentyl substituent at position 3 and a 3,4-dimethylbenzylsulfanyl group at position 2. Thienopyrimidinones are renowned for their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS2/c1-4-5-6-10-22-19(23)18-17(9-11-24-18)21-20(22)25-13-16-8-7-14(2)15(3)12-16/h7-9,11-12H,4-6,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFFTIUITPJLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃OS
  • Molecular Weight : 341.46 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study focusing on various thienopyrimidines demonstrated their ability to inhibit cancer cell proliferation through multiple mechanisms, including:

  • Inhibition of Kinases : Thienopyrimidines often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival and proliferation.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of thienopyrimidine derivatives. Preliminary studies suggest that the compound may exhibit:

  • Bactericidal Effects : Against various strains of bacteria, demonstrating potential for development as an antibiotic.
  • Antifungal Activity : Some derivatives have shown efficacy against fungal pathogens.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A recent investigation into a series of thienopyrimidine derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .
  • Antimicrobial Activity Assessment :
    • In vitro tests revealed that the compound displayed significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use in treating infections caused by these pathogens .

Comparative Biological Activity Table

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno...5 µM (breast cancer)32 µg/mL (Staphylococcus aureus)
Thienopyrimidine A10 µM16 µg/mL (Candida albicans)
Thienopyrimidine B7 µM64 µg/mL (E. coli)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one with structurally related thienopyrimidinone derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Position 2 Substituent Position 3 Substituent Melting Point (°C) Yield (%) Key Biological Activity (if reported) Reference
This compound (Target Compound) 3,4-dimethylbenzylsulfanyl Pentyl Not reported Not reported Inferred: Cyclophilin inhibition*
2-(4-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (13) 4-methoxybenzyl H 258–261 49 Not reported
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) 3-methoxyphenyl Methyl 148–150 48 Not reported
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 3,4-dichlorophenylmethylsulfanyl 4-ethoxyphenyl Not reported Not reported Not reported
2-(1H-Imidazol-1-yl)-3-isopropyl-1-benzothieno[3,2-d]pyrimidin-4(3H)-one 1H-imidazol-1-yl Isopropyl Not reported Not reported Antiviral, antibacterial
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (17) 3,4-dihydroxyphenyl H (quinazolinone scaffold) Not reported 93.1 Scaffold optimization for bioactivity

*Inferred activity based on structural similarity to cyclophilin inhibitors in .

Substituent Effects on Physicochemical Properties

  • Position 2 Modifications :

    • The 3,4-dimethylbenzylsulfanyl group in the target compound likely enhances lipophilicity compared to smaller substituents like methoxybenzyl (e.g., compound 13, ). This could improve membrane permeability but reduce aqueous solubility.
    • Halogenated substituents (e.g., 3,4-dichlorophenylmethylsulfanyl in ) may increase metabolic stability but introduce steric hindrance.
  • Melting Points :

    • Hydroxyl groups (e.g., 3,4-dihydroxyphenyl in compound 17) correlate with higher melting points due to hydrogen bonding, as seen in compound 3b (303–304°C, ). The target compound’s lack of polar groups suggests a lower melting point.

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